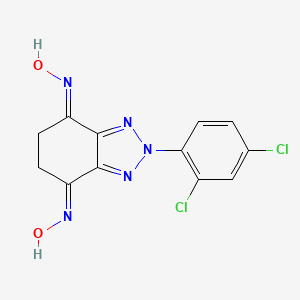
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is an organic compound with a complex structure that includes dichlorophenyl and benzotriazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with a suitable diketone under controlled conditions to form the benzotriazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Another compound with a dichlorophenyl group and different functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H9Cl2N5O2 |
|---|---|
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
(NE)-N-[(7E)-2-(2,4-dichlorophenyl)-7-hydroxyimino-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H9Cl2N5O2/c13-6-1-4-10(7(14)5-6)19-15-11-8(17-20)2-3-9(18-21)12(11)16-19/h1,4-5,20-21H,2-3H2/b17-8+,18-9+ |
Clave InChI |
SWHTVRNGLVFMQL-YPOGWSRFSA-N |
SMILES isomérico |
C1/C(=N\O)/C2=NN(N=C2/C(=N/O)/C1)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CC(=NO)C2=NN(N=C2C1=NO)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















